molecular formula C18H18N6O B2987181 N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097894-88-5

N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2987181
CAS No.: 2097894-88-5
M. Wt: 334.383
InChI Key: XDHGMAKYWLTOIK-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The pyrazole ring is connected via a carbonyl group to an azetidine (four-membered nitrogen-containing ring), which is further functionalized with a pyrimidin-4-amine moiety.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-13-16(9-21-24(13)15-5-3-2-4-6-15)18(25)23-10-14(11-23)22-17-7-8-19-12-20-17/h2-9,12,14H,10-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHGMAKYWLTOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the attachment of the pyrimidine moiety.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.

    Pyrimidine Attachment: The final step involves the coupling of the azetidine intermediate with a pyrimidine derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the azetidine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole and pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Pyrazole Derivatives with Aromatic Substituents
  • Target Compound : Features a 5-methyl-1-phenylpyrazole core, azetidine-carbonyl linker, and pyrimidin-4-amine.
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Contains a fused pyrazolo-pyrimidine system linked to a thieno-pyrimidine ring. Key Difference: The absence of an azetidine linker and the presence of a thieno-pyrimidine group may enhance π-π stacking interactions in biological systems. Synthesis: Achieved via Vilsmeier–Haack reaction with 82% yield, indicating efficient methodology .
Pyrazole-Amines with Cyclic Substituents
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Pyrazole substituted with cyclopropylamine and pyridinyl groups. Synthesis: Lower yield (17.9%) due to multi-step coupling involving copper(I) bromide and cesium carbonate .
Chlorinated Pyrazole Derivatives
  • (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)-(4-chloro-phenyl)-amine (): Contains chloro substituents on both pyrazole and phenyl groups.
Table 1: Comparative Overview of Key Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Key Functional Groups
Target Compound Pyrazole-azetidine-pyrimidine 5-methyl, phenyl, pyrimidin-4-amine Not reported Not reported Carbonyl, azetidine, pyrimidine
4-(3-Phenyl-pyrazolo-pyrimidinyl)thieno-pyrimidine Pyrazolo-thieno-pyrimidine Phenyl, thieno-pyrimidine Not reported 82% Fused heterocycles
N-Cyclopropyl-3-methyl-pyrazol-4-amine Pyrazole-amine Cyclopropyl, pyridinyl 215 (M+H) 17.9% Cyclopropylamine
(5-Chloro-pyrazolylmethylene)-(4-Cl-phenyl)amine Pyrazole-imine Chloro, methylene Not reported Not reported Imine, chloro
Key Observations :

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., chloro in ): May enhance stability but reduce solubility.
  • Bulkier Groups (e.g., cyclopropyl in ): Could hinder target binding but improve metabolic resistance.

Heterocyclic Diversity : The azetidine linker in the target compound offers conformational rigidity compared to flexible alkyl chains in other analogs (e.g., methoxyethyl in ) .

Pharmacological Potential (Inferred from Structural Motifs)

While direct activity data for the target compound are unavailable, related compounds suggest plausible applications:

  • Pyrazolo-pyrimidine Derivatives (): Often act as kinase inhibitors due to their ability to mimic ATP’s purine ring .
  • Azetidine Linkers : Enhance bioavailability by reducing molecular flexibility and improving target engagement .

Biological Activity

N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16N4OC_{15}H_{16}N_4O and a molecular weight of approximately 284.32 g/mol. The structure features a pyrimidine ring, an azetidine moiety, and a pyrazole carbonyl group, which are critical for its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. A study synthesized various derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which showed significant activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the well diffusion method, with results indicating varying degrees of inhibition against E. coli, S. aureus, and B. subtilis .

CompoundMIC (μg/mL)Activity Against
10a62.5A. niger
10g31.25P. mirabilis
10l125S. aureus

These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds containing the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a derivative similar to this compound demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages .

3. Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives have been identified as inhibitors of various kinases involved in cancer progression, such as Akt and ERK pathways. A study indicated that certain pyrazole-based compounds exhibit selective inhibition against cancer cell lines, suggesting their utility in targeted cancer therapies .

Case Studies

Case Study 1: Antimicrobial Screening
In a systematic screening of new pyrazole derivatives, it was found that modifications at the 5-position significantly impacted antimicrobial activity against A. niger and P. mirabilis. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating substituents .

Case Study 2: Anti-inflammatory Effects
A series of pyrazole derivatives were evaluated for their anti-inflammatory effects in vitro and in vivo. One notable compound reduced paw edema in a rat model of inflammation by over 50%, demonstrating its potential for treating inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step processes, including coupling reactions and cyclization. For example:

Pyrazole Intermediate Synthesis : React 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with azetidine derivatives using coupling agents like EDCI or HOBt in DMF .

Azetidine Functionalization : Introduce the pyrimidin-4-amine moiety via nucleophilic substitution. Copper(I) bromide and cesium carbonate are often used as catalysts in polar aprotic solvents (e.g., DMSO) at 35–50°C for 48–72 hours to facilitate C–N bond formation .

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the product, with yields typically ranging from 15–25% due to steric hindrance from the azetidine ring .

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